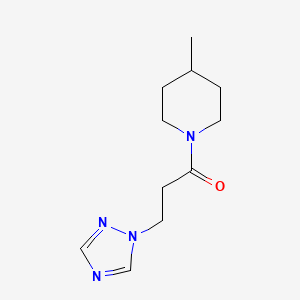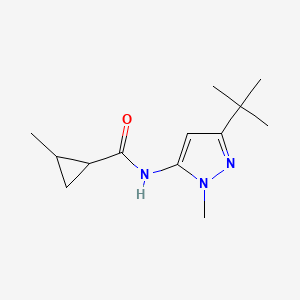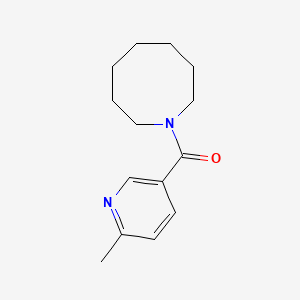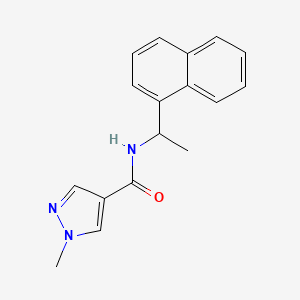
1-methyl-N-(1-naphthalen-1-ylethyl)pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-N-(1-naphthalen-1-ylethyl)pyrazole-4-carboxamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist that has been widely used in scientific research. This compound has been proven to be effective in blocking the effects of cannabinoids, which can lead to a better understanding of the endocannabinoid system and its role in various physiological processes.
Mécanisme D'action
1-methyl-N-(1-naphthalen-1-ylethyl)pyrazole-4-carboxamide acts as a competitive antagonist of the cannabinoid receptors, specifically the CB1 receptor. This compound binds to the CB1 receptor and blocks the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. By blocking the effects of cannabinoids, 1-methyl-N-(1-naphthalen-1-ylethyl)pyrazole-4-carboxamide can lead to a better understanding of the mechanisms involved in various physiological processes.
Biochemical and Physiological Effects:
1-methyl-N-(1-naphthalen-1-ylethyl)pyrazole-4-carboxamide has been shown to have a range of biochemical and physiological effects. This compound has been shown to reduce pain and inflammation in animal models, suggesting that the endocannabinoid system plays a role in these processes. In addition, 1-methyl-N-(1-naphthalen-1-ylethyl)pyrazole-4-carboxamide has been shown to reduce food intake in animal models, suggesting that the endocannabinoid system plays a role in the regulation of appetite. Furthermore, 1-methyl-N-(1-naphthalen-1-ylethyl)pyrazole-4-carboxamide has been shown to have anxiolytic and antidepressant effects, suggesting that the endocannabinoid system plays a role in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-methyl-N-(1-naphthalen-1-ylethyl)pyrazole-4-carboxamide in lab experiments is that it is a highly selective antagonist of the CB1 receptor, which allows for the specific investigation of the role of the endocannabinoid system in various physiological processes. However, one limitation of using 1-methyl-N-(1-naphthalen-1-ylethyl)pyrazole-4-carboxamide is that it is a synthetic compound that may not fully replicate the effects of endogenous cannabinoids. In addition, the use of 1-methyl-N-(1-naphthalen-1-ylethyl)pyrazole-4-carboxamide may have off-target effects that could complicate the interpretation of the results.
Orientations Futures
There are several future directions for the use of 1-methyl-N-(1-naphthalen-1-ylethyl)pyrazole-4-carboxamide in scientific research. One potential direction is the investigation of the role of the endocannabinoid system in the regulation of stress and anxiety. Another potential direction is the investigation of the role of the endocannabinoid system in the regulation of sleep. Furthermore, the use of 1-methyl-N-(1-naphthalen-1-ylethyl)pyrazole-4-carboxamide in combination with other compounds could lead to a better understanding of the complex interactions between the endocannabinoid system and other physiological processes.
Méthodes De Synthèse
The synthesis of 1-methyl-N-(1-naphthalen-1-ylethyl)pyrazole-4-carboxamide involves several steps, including the reaction of 1-naphthalen-1-ylethanol with 1-methyl-1H-pyrazole-4-carboxylic acid, followed by the conversion of the resulting intermediate to the final product through several chemical reactions. The synthesis of 1-methyl-N-(1-naphthalen-1-ylethyl)pyrazole-4-carboxamide is a complex process that requires a high level of expertise in organic chemistry.
Applications De Recherche Scientifique
1-methyl-N-(1-naphthalen-1-ylethyl)pyrazole-4-carboxamide has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological processes. This compound has been shown to be effective in blocking the effects of cannabinoids, which can lead to a better understanding of the mechanisms involved in pain, inflammation, and addiction. In addition, 1-methyl-N-(1-naphthalen-1-ylethyl)pyrazole-4-carboxamide has been used to investigate the role of the endocannabinoid system in the regulation of appetite, mood, and memory.
Propriétés
IUPAC Name |
1-methyl-N-(1-naphthalen-1-ylethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(19-17(21)14-10-18-20(2)11-14)15-9-5-7-13-6-3-4-8-16(13)15/h3-12H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIQEYNOOLCEFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CN(N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Benzothiazol-6-yl-[4-[2-(3,5-dimethoxyphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B7506491.png)
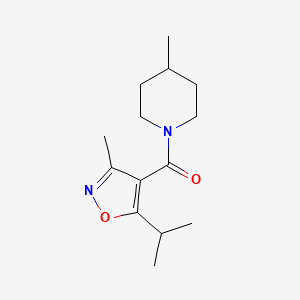
![1-[2-Methoxy-4-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7506509.png)
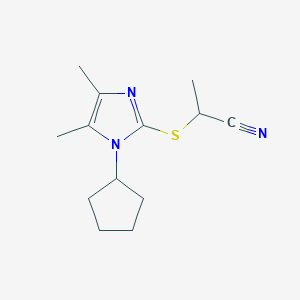
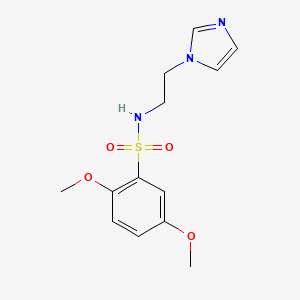
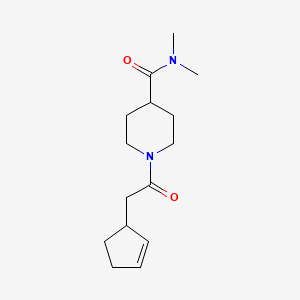
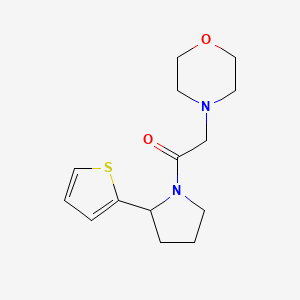
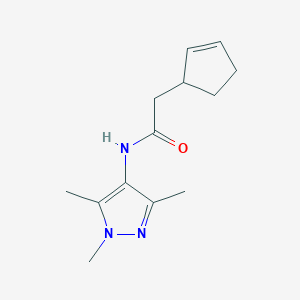
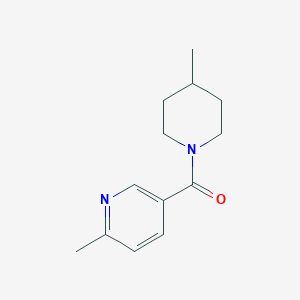
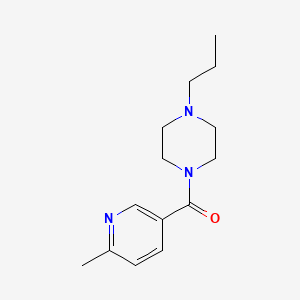
![3-[(3-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7506567.png)
